3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have antifungal properties and can inhibit the activity of certain enzymes and receptors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies, making it a viable candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione. One potential direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it can be used in therapeutic applications. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with 4-(2-bromoacetyl)pyrimidine, followed by the reaction with 1-(2-hydroxyethyl)piperazine and pentanoyl chloride. The resulting compound is then cyclized to form the final product.
Scientific Research Applications
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c28-18(25-12-14-26(15-13-25)20-22-9-5-10-23-20)8-3-4-11-27-19(29)16-6-1-2-7-17(16)24-21(27)30/h1-2,5-7,9-10H,3-4,8,11-15H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARFXDZJDAYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione |
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